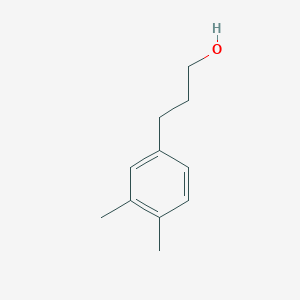
3-(3,4-Dimethylphenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-(3,4-Dimethylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3,4-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3,4-Dimethylphenyl)propanal or further to 3-(3,4-Dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 3-(3,4-Dimethylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-(3,4-Dimethylphenyl)propanal, 3-(3,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(3,4-Dimethylphenyl)propan-1-amine.
Substitution: 3-(3,4-Dimethylphenyl)propan-1-yl chloride.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s anti-inflammatory effects could be due to its inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
3-(3,4-Dimethoxyphenyl)propan-1-ol: Similar in structure but with methoxy groups instead of methyl groups.
3-(3,4-Dimethylphenyl)propanal: The aldehyde form of the compound.
3-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid derivative.
Uniqueness: 3-(3,4-Dimethylphenyl)-1-propanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its methyl groups contribute to its hydrophobic character, influencing its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8,12H,3-4,7H2,1-2H3 |
Clave InChI |
OHJUXULNCIDDJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















